Spantide I

Beschreibung

Eigenschaften

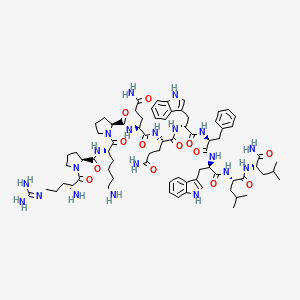

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPCBHPQLCZCDV-CHPWDEGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H108N20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1497.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spantide I: A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spantide I is a synthetic undecapeptide analogue of Substance P (SP), a neuropeptide belonging to the tachykinin family. It functions as a competitive antagonist at the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. By competitively blocking the binding of Substance P to the NK1 receptor, Spantide I effectively inhibits the downstream signaling cascades initiated by this interaction. This antagonistic action underlies its utility in research settings to investigate the physiological and pathological roles of Substance P and the NK1 receptor, particularly in processes such as neurogenic inflammation, pain transmission, and smooth muscle contraction. This technical guide provides an in-depth overview of the mechanism of action of Spantide I, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism at the NK1 Receptor

Spantide I exerts its pharmacological effects by acting as a selective and competitive antagonist of the neurokinin-1 (NK1) receptor. Substance P, the endogenous ligand for the NK1 receptor, is a key mediator in a variety of physiological processes, including the transmission of pain signals, the inflammatory response, and the regulation of smooth muscle tone.

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a conformational change that activates the associated heterotrimeric G-protein, primarily Gαq/11. This activation leads to the dissociation of the Gα subunit from the Gβγ dimer. The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a wide range of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators.

Spantide I, by virtue of its structural similarity to Substance P, binds to the NK1 receptor at the same site as the endogenous ligand. However, this binding event does not trigger the conformational change required for receptor activation. Instead, it physically occupies the binding site, thereby preventing Substance P from accessing and activating the receptor. This competitive inhibition effectively blocks the entire downstream signaling cascade, mitigating the physiological effects of Substance P.

Signaling Pathway of Substance P and Inhibition by Spantide I

Caption: Substance P signaling and Spantide I inhibition.

Quantitative Data

The antagonistic potency of Spantide I has been quantified using various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding Affinity of Spantide I

| Receptor | Ligand | Preparation | Kᵢ (nM) | Reference |

| NK1 | Spantide I | Not Specified | 230 | [1] |

| NK2 | Spantide I | Not Specified | 8150 | [1] |

Table 2: Functional Antagonism of Spantide I

| Assay | Preparation | Agonist | Parameter | Value | Reference |

| Smooth Muscle Contraction | Guinea Pig Ileum | Substance P | pA₂ | 6.7 | [1] |

| Smooth Muscle Contraction | Guinea Pig Taenia Coli | Substance P | pA₂ | 7.0 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Spantide I.

In Vitro Characterization

This protocol outlines the general procedure for determining the binding affinity (Kᵢ) of Spantide I for the NK1 receptor through competitive displacement of a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and specific protease inhibitors).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) to each well.

-

Add increasing concentrations of unlabeled Spantide I to the wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled, high-affinity NK1 antagonist).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Spantide I by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Spantide I concentration.

-

Determine the IC₅₀ value (the concentration of Spantide I that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) for Spantide I using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

-

This protocol describes the determination of the pA₂ value for Spantide I, a measure of its potency as a competitive antagonist, using an isolated tissue preparation such as the guinea pig ileum.

Logical Relationship: Schild Analysis

Caption: Logical workflow of a Schild analysis.

Detailed Protocol:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Clean the ileum segment by gently flushing with Tyrode's solution.

-

Mount a segment of the ileum in an organ bath containing oxygenated Tyrode's solution maintained at 37°C.

-

Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

-

Dose-Response Curves:

-

Establish a cumulative concentration-response curve for the agonist, Substance P, by adding increasing concentrations to the organ bath and recording the contractile response until a maximal response is achieved.

-

Wash the tissue thoroughly with Tyrode's solution and allow it to return to baseline.

-

Introduce a fixed concentration of Spantide I into the organ bath and allow it to equilibrate with the tissue.

-

Repeat the cumulative concentration-response curve for Substance P in the presence of Spantide I.

-

Repeat this procedure with several increasing concentrations of Spantide I, ensuring a wash-out period between each antagonist concentration.

-

-

Data Analysis:

-

For each concentration of Spantide I, determine the EC₅₀ of Substance P (the concentration that produces 50% of the maximal response).

-

Calculate the dose ratio (DR) for each concentration of Spantide I using the formula: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Spantide I on the x-axis.

-

Perform a linear regression on the data points.

-

The pA₂ value is the x-intercept of the regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

In Vivo Characterization

This protocol outlines a method to assess the in vivo efficacy of Spantide I in a model of neurogenic inflammation.

Experimental Workflow: Paw Edema Model

Caption: Workflow for a paw edema in vivo model.

Detailed Protocol:

-

Animals:

-

Use adult male Wistar or Sprague-Dawley rats.

-

House the animals under standard laboratory conditions with free access to food and water.

-

Allow the animals to acclimatize to the experimental environment before the study.

-

-

Experimental Groups:

-

Divide the animals into at least three groups: a control group (vehicle treatment), a Substance P group (vehicle pre-treatment followed by Substance P), and a Spantide I treatment group (Spantide I pre-treatment followed by Substance P).

-

-

Procedure:

-

Administer Spantide I or its vehicle to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the induction of edema.

-

At the designated time, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induce edema by injecting a solution of Substance P in saline into the plantar surface of the right hind paw.

-

Measure the paw volume at various time points after the Substance P injection (e.g., 15, 30, 60, and 120 minutes).

-

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

-

Compare the mean increase in paw volume between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

A significant reduction in the increase in paw volume in the Spantide I treated group compared to the Substance P group indicates an anti-inflammatory effect.

-

This protocol describes a method to evaluate the in vivo activity of Spantide I in a model of pruritus (itch).

Detailed Protocol:

-

Animals:

-

Use adult male ICR mice.

-

House the animals individually in observation cages for an acclimatization period.

-

-

Procedure:

-

On the day of the experiment, administer Spantide I or its vehicle to the mice via a suitable route (e.g., intradermal injection at the rostral back) along with Substance P.

-

Immediately after the injection, observe the mice for scratching behavior directed at the injection site for a defined period (e.g., 30 minutes).

-

Record the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

-

-

Data Analysis:

-

Compare the mean number of scratching bouts between the group receiving Substance P alone and the group receiving Substance P with Spantide I using an appropriate statistical test (e.g., t-test).

-

A significant reduction in the number of scratches in the Spantide I co-administered group indicates an anti-pruritic effect.[4]

-

Conclusion

Spantide I is a well-characterized competitive antagonist of the NK1 receptor. Its mechanism of action involves the direct blockade of Substance P binding, thereby inhibiting the Gq/11-PLC-IP3/DAG signaling pathway and subsequent cellular responses. The quantitative data from receptor binding and functional assays confirm its antagonistic properties, with a notable selectivity for the NK1 receptor over the NK2 receptor. The provided experimental protocols offer a framework for the in vitro and in vivo investigation of Spantide I's pharmacological profile. This in-depth understanding of Spantide I's mechanism of action is crucial for its application as a research tool in elucidating the complex roles of Substance P and the NK1 receptor in health and disease.

References

- 1. Differentiation of multiple neurokinin receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spantide I: A Technical Guide to a Substance P Analog and Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spantide I is a synthetic undecapeptide analog of Substance P (SP) that functions as a selective and competitive antagonist of the neurokinin-1 (NK1) receptor. By blocking the binding of the endogenous tachykinin neuropeptide Substance P, Spantide I effectively inhibits the downstream signaling cascades associated with NK1 receptor activation. This technical guide provides an in-depth overview of Spantide I, including its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and a review of its effects in various in vitro and in vivo models. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of NK1 receptor antagonism.

Introduction

Substance P, a member of the tachykinin family of neuropeptides, plays a crucial role in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its effects are primarily mediated through the high-affinity G-protein coupled neurokinin-1 receptor (NK1R). The development of selective NK1R antagonists has been a significant area of research for therapeutic interventions in conditions characterized by excessive SP activity.

Spantide I, a structurally modified analog of Substance P, has emerged as a valuable tool in studying the roles of SP and the NK1 receptor. Its ability to competitively block the NK1 receptor has been demonstrated in various experimental settings, making it a subject of interest for its potential anti-inflammatory and analgesic properties.

Mechanism of Action

Spantide I exerts its pharmacological effects by acting as a competitive antagonist at the NK1 receptor.[1] This means that Spantide I binds to the same site on the NK1 receptor as Substance P but does not activate the receptor.[1] By occupying the binding site, Spantide I prevents Substance P from initiating the intracellular signaling cascade.[1]

The NK1 receptor is coupled to the Gq/11 family of G-proteins.[2] Upon binding of an agonist like Substance P, the G-protein is activated, leading to the stimulation of phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2][3] The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including neurotransmission, inflammation, and cell proliferation.[2][3] Spantide I, by blocking the initial binding of Substance P, effectively inhibits this entire signaling pathway.

dot

Caption: NK1 Receptor Signaling and Spantide I Inhibition.

Quantitative Data

The following tables summarize the available quantitative data for Spantide I, providing insights into its binding affinity and functional potency as an NK1 receptor antagonist.

Table 1: Receptor Binding Affinity of Spantide I

| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference |

| NK1 | Rat | Brain Membranes | [3H]-Substance P | 230 | [4] |

| NK2 | Rat | Brain Membranes | [3H]-Neurokinin A | 8150 | [4] |

| NK3 | Rat | Brain Membranes | [3H]-Senktide | >10000 | [4] |

Table 2: Functional Antagonist Potency of Spantide I

| Assay | Tissue/Cell Line | Agonist | Parameter | Value | Reference |

| Guinea Pig Taenia Coli Contraction | Guinea Pig | Substance P | pA2 | 7.0 | [5] |

| Rabbit Iris Sphincter Contraction | Rabbit | Electrical Stimulation | pIC50 | 5.1 | [5] |

| Aequorin Luminescence | Human embryonic kidney (HEK) cells expressing human NK1R | Substance P | - | Spantide I showed the lowest antagonist activity compared to Spantide II and III. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of Spantide I.

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of Spantide I for the NK1 receptor.

Objective: To determine the inhibitory constant (Ki) of Spantide I for the NK1 receptor through competitive binding with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Crude membrane fractions from cells or tissues expressing the NK1 receptor (e.g., rat brain).

-

Radioligand: [3H]-Substance P.

-

Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Test Compound: Spantide I at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of approximately 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-Substance P (at a concentration near its Kd), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-Substance P, and 50 µL of unlabeled Substance P (1 µM).

-

Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]-Substance P, and 50 µL of Spantide I at various concentrations (e.g., 10-10 to 10-5 M).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Spantide I concentration.

-

Determine the IC50 value (the concentration of Spantide I that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

Caption: Workflow for Radioligand Binding Assay.

Functional Assay: Intracellular Calcium Mobilization

This protocol describes a method to assess the functional antagonist activity of Spantide I by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.

Objective: To determine the potency of Spantide I in blocking Substance P-induced increases in intracellular calcium in cells expressing the NK1 receptor.

Materials:

-

Cells: A cell line stably or transiently expressing the human NK1 receptor (e.g., HEK293 or CHO cells).

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM, Fluo-4 AM, or a luminescent indicator like aequorin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with calcium and magnesium.

-

Agonist: Substance P.

-

Antagonist: Spantide I.

-

Fluorescence plate reader with kinetic reading capabilities or a luminometer.

Procedure:

-

Cell Plating: Seed the NK1R-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.

-

-

Antagonist Pre-incubation:

-

Wash the cells gently with assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of Spantide I to the wells.

-

Incubate for 15-30 minutes at room temperature or 37°C to allow Spantide I to bind to the receptors.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence plate reader or luminometer.

-

Establish a baseline fluorescence or luminescence reading for each well.

-

Add a pre-determined concentration of Substance P (typically the EC80 concentration) to all wells simultaneously using an automated injection system.

-

Immediately begin recording the fluorescence or luminescence signal over time (kinetically) to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence or luminescence response for each well.

-

Normalize the responses to the control wells (agonist only, no antagonist).

-

Plot the normalized response against the logarithm of the Spantide I concentration.

-

Determine the IC50 value of Spantide I from the resulting concentration-response curve.

-

If performing a Schild analysis, generate full agonist dose-response curves in the presence of several fixed concentrations of Spantide I to determine the pA2 value.

-

In Vivo Assay: Carrageenan-Induced Paw Edema

This protocol outlines a common in vivo model of inflammation used to evaluate the anti-inflammatory effects of compounds like Spantide I.

Objective: To assess the ability of Spantide I to reduce inflammation in a rat model of carrageenan-induced paw edema.

Materials:

-

Animals: Male Sprague-Dawley or Wistar rats (150-200 g).

-

Inflammatory Agent: 1% (w/v) solution of lambda-carrageenan in sterile saline.

-

Test Compound: Spantide I dissolved in a suitable vehicle (e.g., saline).

-

Vehicle Control: The solvent used to dissolve Spantide I.

-

Pletysmometer or calipers for measuring paw volume.

Procedure:

-

Animal Acclimatization: Acclimate the rats to the experimental conditions for at least one week before the experiment.

-

Grouping and Dosing:

-

Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., a known anti-inflammatory drug), and several Spantide I treatment groups at different doses.

-

Administer Spantide I or the vehicle control via a chosen route (e.g., intraperitoneal or subcutaneous injection) at a specified time before the carrageenan injection (e.g., 30 minutes prior).

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage of inhibition of edema for the Spantide I-treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Structure-Activity Relationship

The structure of Spantide I is derived from the native Substance P sequence with key modifications that confer its antagonist properties. The amino acid sequence of Spantide I is [D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-Substance P. The introduction of D-amino acids, particularly D-Tryptophan at positions 7 and 9, is crucial for its antagonist activity and increased resistance to enzymatic degradation compared to Substance P. These modifications disrupt the conformational requirements for receptor activation while preserving the ability to bind to the NK1 receptor. Further modifications to the Spantide I backbone have led to the development of second-generation antagonists, such as Spantide II, with improved potency and reduced side effects like histamine release.[7][8]

Conclusion

Spantide I is a well-characterized and valuable pharmacological tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system. Its selective and competitive antagonism at the NK1 receptor makes it a suitable agent for in vitro and in vivo studies aimed at understanding the mechanisms of neurogenic inflammation, pain, and other SP-mediated processes. This technical guide provides a comprehensive foundation of data and experimental protocols to aid researchers in the effective utilization of Spantide I in their scientific endeavors. Further research into the structure-activity relationships of Spantide I and its analogs may lead to the development of novel therapeutic agents targeting the NK1 receptor for a range of clinical applications.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spantide I | CAS 91224-37-2 | [D-Arg1,D-Trp7,9,Leu11]-Substance P | Tocris Bioscience [tocris.com]

- 5. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spantide II - Echelon Biosciences [echelon-inc.com]

Spantide I: A Technical Guide to its NK1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Spantide I for the Neurokinin-1 (NK1) receptor. Spantide I is a synthetic peptide antagonist of Substance P, the natural ligand for the NK1 receptor. Understanding the interaction between Spantide I and the NK1 receptor is crucial for its application in research and potential therapeutic development.

Quantitative Binding Affinity Data

The binding affinity of Spantide I and its analogs for the NK1 receptor has been determined through various experimental assays. The following table summarizes the key quantitative data available.

| Compound | Receptor | Parameter | Value |

| Spantide I | NK1 | Ki | 230 nM |

| Spantide II | NK1 | pKB | 7.08 |

A study comparing the antagonist activity of the Spantide family of peptides at the human NK1 receptor established the following rank order of potency: Spantide II > Spantide III > Spantide I[1].

Experimental Protocol: Radioligand Binding Assay

The determination of the binding affinity of compounds like Spantide I for the NK1 receptor is commonly performed using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (the competitor, e.g., Spantide I) to displace a radiolabeled ligand that is specifically bound to the receptor.

Materials and Methods

1. Membrane Preparation:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

-

Harvesting: Cells are washed with a buffer containing 0.02% EDTA and centrifuged.

-

Homogenization: The cell pellet is homogenized in an ice-cold buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifugation: A crude membrane fraction is obtained by centrifugation at 18,000 rpm for 12 minutes at 4°C.

-

Resuspension: The resulting pellet is resuspended in a 50 mM Tris-Mg buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using the Bradford assay.

2. Assay Buffer Composition:

-

50 mM Tris, pH 7.4

-

5 mM MgCl2

-

50 µg/mL Bacitracin

-

30 µM Bestatin

-

10 µM Captopril

-

100 µM Phenylmethylsulfonylfluoride (PMSF)

3. Radioligand:

-

[3H] Substance P (specific activity: 135 Ci/mmol) is used as the radiolabeled ligand.

4. Incubation:

-

Varying concentrations of the test compound (Spantide I) are incubated with 20 µg of the membrane homogenate and 0.4 nM of [3H] Substance P.

-

The final incubation volume is 1 mL.

-

Incubation is carried out in a shaking water bath at 25°C for 20 minutes.

-

Nonspecific binding is determined in the presence of a high concentration (10 µM) of unlabeled Substance P.

5. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through Whatman GF/B filter paper pre-soaked in 1% polyethyleneimine.

-

The filters are washed four times with 2 mL of cold saline to remove unbound radioligand.

6. Detection and Data Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The data from three independent experiments, performed in duplicate, are analyzed using a non-linear regression model (one-site competition) with software such as GraphPad Prism.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the radioligand binding assay used to determine the NK1 receptor binding affinity of Spantide I.

Caption: Workflow for determining Spantide I NK1 receptor binding affinity.

NK1 Receptor Signaling Pathways

The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like Substance P, can couple to different G proteins, primarily Gq and Gs, to initiate intracellular signaling cascades. Spantide I, as an antagonist, blocks these signaling pathways by preventing the binding of Substance P.

The diagram below outlines the major signaling pathways activated by the NK1 receptor.

Caption: NK1 receptor signaling pathways.

References

Spantide I and Tachykinin Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Spantide I, a peptide antagonist of tachykinin receptors. It details the quantitative binding characteristics of Spantide I, outlines the experimental protocols used for its characterization, and illustrates the underlying signaling pathways involved in tachykinin receptor function and antagonism.

Quantitative Analysis of Spantide I Antagonism

Spantide I exhibits preferential antagonism towards the neurokinin-1 (NK1) receptor, with significantly lower affinity for the neurokinin-2 (NK2) receptor. It does not show antagonistic activity at the neurokinin-3 (NK3) receptor. The quantitative data for Spantide I's interaction with tachykinin receptors are summarized in the table below.

| Receptor Subtype | Ligand | Assay Type | Parameter | Value | Species | Reference |

| NK1 | Spantide I | Radioligand Binding | Ki | 230 nM | Not Specified | [1] |

| NK2 | Spantide I | Radioligand Binding | Ki | 8150 nM | Not Specified | [1] |

| NK1 | Spantide I | Functional Assay (Guinea Pig Taenia Coli) | pA2 | 7.0 | Guinea Pig | [2] |

| NK2 | Spantide I | Functional Assay | Competitive Antagonist | - | Human | [3] |

| NK3 | Spantide I | Functional Calcium Assay | No Antagonism | - | Human | [3][4] |

Table 1: Quantitative Antagonistic Profile of Spantide I at Tachykinin Receptors. This table summarizes the binding affinity (Ki) and functional antagonism (pA2) of Spantide I for the three main tachykinin receptor subtypes.

Experimental Protocols

The characterization of Spantide I as a tachykinin receptor antagonist relies on a combination of binding and functional assays. The following sections detail the methodologies for two key experimental approaches.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

Radioligand binding assays are employed to determine the affinity of an unlabeled ligand (Spantide I) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of Spantide I for NK1 and NK2 receptors.

Materials:

-

Cell membranes prepared from cells expressing the tachykinin receptor of interest (NK1 or NK2).

-

Radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2).

-

Unlabeled Spantide I at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of Spantide I.

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of Spantide I that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

-

Functional Calcium Mobilization Assay for Determining Antagonist Potency (pA2)

Tachykinin receptors are Gq-protein coupled, and their activation leads to an increase in intracellular calcium. A calcium mobilization assay measures the ability of an antagonist to inhibit this agonist-induced calcium influx.

Objective: To determine the pA2 value of Spantide I, a measure of its potency as a competitive antagonist.

Materials:

-

CHO or HEK293 cells stably expressing the tachykinin receptor of interest (NK1 or NK2).

-

A specific agonist for the receptor (e.g., Substance P for NK1, Neurokinin A for NK2).

-

Spantide I at various concentrations.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Cell Preparation: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.

-

Antagonist Pre-incubation: Wash the cells and then pre-incubate them with various concentrations of Spantide I for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a fixed concentration of the agonist to each well and immediately begin recording the fluorescence intensity over time. The binding of the agonist to the receptor will trigger a transient increase in intracellular calcium, leading to an increase in fluorescence.

-

Data Analysis:

-

Generate dose-response curves for the agonist in the absence and presence of different concentrations of Spantide I.

-

The pA2 value is determined using a Schild plot, where the log of (dose ratio - 1) is plotted against the log of the antagonist concentration. The x-intercept of the linear regression gives the pA2 value. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

Visualizations of Pathways and Workflows

Tachykinin Receptor Signaling and Spantide I Antagonism

Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily. Their activation by endogenous tachykinins (Substance P, Neurokinin A, and Neurokinin B) primarily initiates a signaling cascade through the Gαq subunit. Spantide I acts as a competitive antagonist at NK1 and NK2 receptors, blocking the binding of the natural ligands and thereby inhibiting the downstream signaling.

Caption: Tachykinin receptor signaling cascade and the inhibitory action of Spantide I.

Experimental Workflow for Characterizing a Tachykinin Receptor Antagonist

The process of characterizing a novel compound like Spantide I as a tachykinin receptor antagonist involves a structured workflow, beginning with binding assays to determine affinity and followed by functional assays to assess its potency and mechanism of action.

Caption: A typical experimental workflow for the characterization of a tachykinin receptor antagonist.

References

- 1. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 2. Pa2 determination | PPTX [slideshare.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Spantide I: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spantide I is a potent and selective competitive antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This technical guide provides an in-depth overview of the biological functions of Spantide I, detailing its mechanism of action, its effects on key signaling pathways, and its demonstrated physiological effects in various experimental models. This document summarizes key quantitative data, provides detailed experimental methodologies for cited studies, and includes visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: NK1 Receptor Antagonism

Spantide I is a synthetic undecapeptide analog of Substance P (SP).[1] Its primary biological function is the competitive antagonism of the NK1 receptor, a G-protein coupled receptor (GPCR) that exhibits the highest affinity for SP.[2][3] By binding to the NK1 receptor, Spantide I blocks the downstream signaling cascades typically initiated by SP. This antagonistic activity has been demonstrated in various in vitro and in vivo systems.

Receptor Binding Affinity

Spantide I displays a high selectivity for the NK1 receptor over other neurokinin receptors, namely the NK2 and NK3 receptors. This selectivity is quantified by its inhibitory constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist.

| Receptor Subtype | Ki (nM) | Species | Reference |

| NK1 | 230 | Rat | [4] |

| NK2 | 8150 | Rat | [4] |

| NK3 | >10000 | Rat | [4] |

Modulation of Intracellular Signaling Pathways

Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. Spantide I, by blocking this initial step, effectively inhibits these downstream pathways. The primary signaling pathway involves the coupling of the NK1 receptor to the Gq/11 family of G-proteins.

Inhibition of the Gq/11-PLC-IP3-Ca2+ Pathway

Upon Substance P binding, the NK1 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. Spantide I competitively inhibits this entire cascade by preventing the initial activation of the NK1 receptor by Substance P.[3]

Downregulation of Inflammatory Pathways: NF-κB and MAPKs

Substance P is a known pro-inflammatory mediator, and its binding to the NK1 receptor can lead to the activation of key inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2 and p38.[5][6] This activation leads to the transcription of various pro-inflammatory cytokines and chemokines. While direct quantitative data on Spantide I's effect on specific MAPKs is limited, its antagonism of the NK1 receptor upstream suggests an inhibitory effect on these inflammatory signaling cascades. Spantide I has been shown to downregulate the mRNA levels for type I cytokines like IFN-γ, as well as MIP-2, IL-6, TNF-α, and IL-1β.[2]

In Vivo Biological Functions

Spantide I has been investigated in a range of in vivo models, demonstrating its potential therapeutic utility in various pathological conditions.

Ocular Inflammation

In a murine model of Pseudomonas aeruginosa-induced keratitis, daily intraperitoneal administration of Spantide I (36 μ g/mouse ) significantly reduced the number of perforated corneas, bacterial counts, and polymorphonuclear neutrophil (PMN) infiltration.[2] This protective effect was associated with a downregulation of type 1 cytokines (e.g., IFN-γ), MIP-2, IL-6, TNF-α, and IL-1β, and an enhancement of the anti-inflammatory cytokine IL-10.[2]

Cerebral Vasospasm

Following experimental subarachnoid hemorrhage (SAH) in primates, intracisternal administration of Spantide I has been shown to significantly reduce the severity of late cerebral vasospasm and the associated reduction in cerebral blood flow.[7] This suggests a role for Substance P in the pathogenesis of post-SAH vasospasm.

Respiratory Effects

Perfusion of the cerebral ventricles with Spantide I (50 and 100 nM) has been observed to cause a complete respiratory arrest in animal models.[2] This highlights a critical role for central NK1 receptors in the regulation of respiration.

Nociception

Intrathecal administration of Spantide I has been shown to produce an antinociceptive effect in response to noxious heat stimuli in mice.[8] This is consistent with the role of Substance P in pain transmission within the spinal cord.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol is a generalized procedure for determining the binding affinity of Spantide I for the NK1 receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the NK1 receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled Substance P analog (e.g., [³H]SP or [¹²⁵I]SP) and a range of concentrations of unlabeled Spantide I.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Spantide I concentration to determine the IC50 value (the concentration of Spantide I that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

Functional Calcium Mobilization Assay

This protocol outlines a method to assess the antagonistic activity of Spantide I by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.[3]

Methodology:

-

Cell Culture and Dye Loading: Culture a cell line endogenously or recombinantly expressing the NK1 receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader or a fluorescence microscope.

-

Antagonist Pre-incubation: Add varying concentrations of Spantide I to the cells and incubate for a defined period.

-

Agonist Stimulation: Add a fixed concentration of Substance P to stimulate the cells and record the change in fluorescence over time.

-

Data Analysis: Quantify the peak fluorescence intensity in response to Substance P in the presence of different concentrations of Spantide I. Plot the percentage of inhibition against the logarithm of the Spantide I concentration to determine the IC50 or EC50 value.

In Vivo Cerebral Vasospasm Model in Primates

This protocol is a generalized outline based on published studies investigating the effect of Spantide I on cerebral vasospasm.[1][7]

Methodology:

-

Animal Model: Utilize a primate model (e.g., squirrel monkey) of subarachnoid hemorrhage (SAH), which can be induced by the surgical placement of an autologous blood clot around the major cerebral arteries.

-

Drug Administration: Administer Spantide I via intracisternal injection at specific time points post-SAH.

-

Assessment of Vasospasm: At a predetermined time point (e.g., 6-7 days post-SAH), perform cerebral angiography to visualize and quantify the degree of arterial narrowing.

-

Cerebral Blood Flow Measurement: Measure cerebral blood flow using techniques such as radiolabeled microspheres or other imaging modalities.

-

Data Analysis: Compare the degree of vasospasm and the changes in cerebral blood flow between Spantide I-treated and vehicle-treated control animals.

Conclusion and Future Directions

Spantide I serves as a valuable research tool for elucidating the diverse physiological and pathological roles of the Substance P/NK1 receptor system. Its selective antagonism of the NK1 receptor has demonstrated significant effects in models of inflammation, pain, and vasospasm. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of NK1 receptor antagonists. Future research should focus on obtaining a broader range of quantitative data, including IC50 and EC50 values from standardized functional assays, and further exploring the downstream effects on specific intracellular signaling molecules. A deeper understanding of the intricate mechanisms of Spantide I will be crucial for the development of novel therapeutics targeting the NK1 receptor for a variety of clinical applications.

References

- 1. In vivo animal models of cerebral vasospasm: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jack Q's Blog [jack-q.github.io]

- 5. Substance P enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Attributes | Graphviz [graphviz.org]

- 8. Effects of intrathecal substance P and a substance P antagonist on a reflex to noxious heat are independent of changes in tail skin temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Spantide I in Neurogenic Inflammation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by vasodilation, increased vascular permeability, and plasma extravasation, initiated by the release of neuropeptides from sensory nerve endings. A key mediator in this process is Substance P (SP), an undecapeptide of the tachykinin family. SP exerts its pro-inflammatory effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. Spantide I, a synthetic peptide analog of Substance P, acts as a competitive antagonist at the NK1 receptor. This technical guide provides an in-depth overview of the use of Spantide I in neurogenic inflammation research, detailing its mechanism of action, relevant signaling pathways, experimental protocols, and available quantitative data.

Mechanism of Action

Spantide I is a selective antagonist of the NK1 receptor.[1][2][3][4] Its primary mechanism of action involves competitively binding to the NK1 receptor, thereby preventing the binding of the endogenous ligand, Substance P.[5] This blockade inhibits the downstream signaling cascades that lead to the cardinal signs of neurogenic inflammation.[4][6] Spantide I has been shown to be neurotoxic in some contexts and is a potent histamine releaser from mast cells.[5]

Signaling Pathways

The interaction of Substance P with the NK1 receptor initiates a cascade of intracellular events that mediate neurogenic inflammation. Spantide I, by blocking this initial interaction, prevents the activation of these pathways.

Substance P / NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to vasodilation, increased vascular permeability, and the recruitment of immune cells.

Quantitative Data

The following tables summarize the available quantitative data for Spantide I.

| Parameter | Receptor | Species | Value | Reference |

| Ki | NK1 | Rat | 230 nM | [1][2][3][4] |

| Ki | NK2 | Rat | 8150 nM | [1][2][3] |

| Ki | NK3 | Rat | > 10000 nM | [4] |

| Experimental Model | Species | Effect | Spantide I Dose | Inhibition | Reference |

| Substance P-induced scratching | Mouse | Inhibition of scratching behavior | 0.05 and 0.5 nmol/site (intradermal) | Significant | |

| Substance P-induced degranulation | Human Mast Cells (LAD2) | Inhibition of degranulation | 0.1 µM | ~50% | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving Spantide I in the study of neurogenic inflammation are provided below.

In Vivo Models of Neurogenic Inflammation

This protocol is used to quantify the increase in vascular permeability, a hallmark of neurogenic inflammation.

Materials:

-

Spantide I

-

Substance P or Capsaicin

-

Evans Blue dye (0.5% in sterile saline)

-

Anesthetic (e.g., sodium pentobarbital)

-

Formamide

-

Spectrophotometer

Procedure:

-

Anesthetize the rats according to approved animal protocols.

-

Inject Evans Blue dye intravenously via the tail vein.

-

After a set circulation time (e.g., 5 minutes), inject the pro-inflammatory agent (Substance P or Capsaicin) intradermally into the plantar surface of one hind paw. The contralateral paw can be injected with saline as a control.

-

To test the inhibitory effect of Spantide I, administer it systemically (e.g., intravenously or intraperitoneally) or locally (co-injection with the inflammatory agent) at various doses prior to the inflammatory challenge.

-

After a specific time (e.g., 30 minutes), euthanize the animal and dissect the paw tissue.

-

Extract the Evans Blue dye from the tissue by incubating it in formamide at 60°C for 24 hours.

-

Measure the absorbance of the formamide extract using a spectrophotometer at 620 nm.

-

Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans Blue. The results are typically expressed as µg of dye per mg of tissue.

This model is used to assess the anti-inflammatory effects of compounds on edema formation.

Materials:

-

Spantide I

-

Carrageenan (1% in sterile saline)

-

Pletysmometer

Procedure:

-

Measure the initial paw volume of the rats using a plethysmometer.

-

Administer Spantide I at various doses via a chosen route (e.g., intraperitoneal, oral).

-

After a set pre-treatment time, inject carrageenan into the sub-plantar region of the right hind paw. The left paw can be injected with saline as a control.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Models

This assay measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Materials:

-

Spantide I

-

Mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells

-

Stimulating agent (e.g., Substance P, compound 48/80, or antigen for IgE-sensitized cells)

-

Buffer (e.g., Tyrode's buffer)

-

Substrate for released enzyme (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase)

-

Plate reader

Procedure:

-

Culture mast cells in appropriate medium.

-

Wash and resuspend the cells in buffer.

-

Pre-incubate the cells with various concentrations of Spantide I for a specific duration (e.g., 30 minutes).

-

Add the stimulating agent to induce degranulation and incubate for a set time (e.g., 30 minutes).

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant and transfer it to a new plate.

-

Add the enzyme substrate to the supernatant.

-

Incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

The percentage of degranulation inhibition is calculated by comparing the absorbance of Spantide I-treated samples to that of the stimulated control (no inhibitor).

Conclusion

Spantide I serves as a valuable research tool for investigating the mechanisms of neurogenic inflammation. Its selective antagonism of the NK1 receptor allows for the specific interrogation of the role of Substance P in various inflammatory models. The experimental protocols detailed in this guide provide a framework for researchers to study the effects of Spantide I and other potential therapeutics in this complex biological process. Further research is warranted to fully elucidate the quantitative aspects of Spantide I's inhibitory effects in diverse experimental settings.

References

- 1. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking Neurogenic Inflammation for the Treatment of Acute Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Neuropeptides activate human mast cell degranulation and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]

Spantide I: A Technical Guide to its Discovery, History, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spantide I is a synthetic undecapeptide that has played a significant role in the study of tachykinin neurobiology. As a competitive antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P, Spantide I has been instrumental in elucidating the physiological and pathological roles of this signaling pathway. This technical guide provides an in-depth overview of the discovery and history of Spantide I, its mechanism of action, and detailed protocols for its experimental characterization. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this important pharmacological tool.

Discovery and History

The journey to the discovery of Spantide I is rooted in the broader history of tachykinin research. Tachykinins, a family of neuropeptides sharing a common C-terminal sequence, were first identified through their rapid contractile effects on smooth muscle. Substance P, the most extensively studied tachykinin, was isolated and sequenced in the early 1970s, paving the way for investigations into its physiological functions.[1]

The development of antagonists for tachykinin receptors became a key objective for researchers seeking to understand the roles of these peptides in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. In the early 1980s, the research group led by Karl Folkers made significant contributions to the development of peptide-based Substance P antagonists.

Spantide I, with the amino acid sequence [D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-Substance P, was introduced in 1984 as a result of these efforts.[2] It was designed as an analog of Substance P with specific amino acid substitutions intended to confer antagonistic properties. The introduction of D-amino acids at key positions was a critical design element to increase resistance to enzymatic degradation and to alter the peptide's conformation to favor receptor binding without activation. The development of Spantide I and other early peptide antagonists was a crucial step that preceded the discovery of non-peptide NK1 receptor antagonists in the early 1990s.[3]

Mechanism of Action

Spantide I functions as a selective and competitive antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the endogenous ligand, Substance P.[4] The binding of Substance P to the NK1 receptor primarily activates the Gq/11 family of G-proteins.[4][5]

This activation initiates a downstream signaling cascade involving the stimulation of phospholipase C (PLC).[4][6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6][7][8] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4][7][8] The elevated cytosolic Ca²⁺ levels, along with DAG, activate protein kinase C (PKC).[4][6][7][8] The activation of this pathway ultimately leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.

Spantide I competitively binds to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting the initiation of this signaling cascade.

Quantitative Data

The antagonistic properties of Spantide I have been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data for Spantide I, including its chemical properties, receptor binding affinities, and functional antagonist potencies.

Table 1: Chemical Properties of Spantide I

| Property | Value |

| Amino Acid Sequence | [D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-Substance P |

| Molecular Formula | C₇₅H₁₀₈N₂₀O₁₃ |

| Molecular Weight | 1497.8 g/mol |

| CAS Number | 91224-37-2 |

Table 2: Receptor Binding Affinity of Spantide I

| Receptor | Species | Ki (nM) | Reference(s) |

| NK1 | Rat | 230 | [9] |

| NK2 | Rat | 8150 | [9] |

| NK3 | Rat | >10000 |

Table 3: Functional Antagonist Potency of Spantide I

| Assay System | Agonist | pA₂ Value | Reference(s) |

| Guinea Pig Ileum | Substance P | 6.7 | [4] |

| Rat Spinal Cord Motoneurones | Neurokinin A | 6.5 | [10] |

| Rat Spinal Cord Motoneurones | Acetyl-Arg⁶-septide | 6.5 | [10] |

| Guinea Pig Taenia Coli | Substance P | 7.0 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Spantide I.

Solid-Phase Peptide Synthesis of Spantide I

The synthesis of Spantide I is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides.[12]

Protocol:

-

Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide) in an appropriate solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.

-

Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (Leu, D-Trp, Phe, D-Trp, Gln, Gln, Pro, Lys, Pro, D-Arg), ensuring to use the appropriate side-chain protected amino acids.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Spantide I using mass spectrometry and analytical RP-HPLC.

NK1 Receptor Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Spantide I for the NK1 receptor.[13][14]

Materials:

-

Cell membranes expressing the NK1 receptor (e.g., from CHO or COS-7 cells)

-

Radiolabeled Substance P (e.g., [³H]Substance P)

-

Spantide I

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the NK1 receptor.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of radiolabeled Substance P (typically at or below its Kd).

-

Varying concentrations of Spantide I (or unlabeled Substance P for the control curve).

-

Cell membrane preparation.

-

Assay buffer to a final volume.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (Spantide I) concentration. Determine the IC₅₀ value (the concentration of Spantide I that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antagonism in the Rat Spinal Cord

This protocol describes the assessment of Spantide I's antagonistic effects on Substance P-induced behaviors following intrathecal administration in rats.[15][16][17][18]

Materials:

-

Adult male Sprague-Dawley or Wistar rats

-

Spantide I

-

Substance P

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Intrathecal catheters or Hamilton syringes

-

Behavioral testing apparatus (e.g., for assessing scratching and biting behavior)

Protocol:

-

Animal Preparation: Anesthetize the rats. For chronic studies, surgically implant an intrathecal catheter into the subarachnoid space at the lumbar level. For acute studies, perform a direct lumbar puncture.

-

Drug Administration:

-

Administer Spantide I (or vehicle control) intrathecally.

-

After a predetermined pretreatment time, administer Substance P intrathecally to elicit a behavioral response (e.g., scratching, biting, and licking).

-

-

Behavioral Observation: Immediately after Substance P administration, place the rat in an observation chamber and record the incidence and duration of scratching and biting behaviors for a defined period.

-

Data Analysis: Compare the behavioral scores between the vehicle-treated and Spantide I-treated groups. A reduction in the Substance P-induced behaviors in the Spantide I-treated group indicates antagonism.

Histamine Release Assay from Rat Peritoneal Mast Cells

This assay evaluates the potential of Spantide I to induce histamine release from mast cells, a common side effect of basic peptides.[19][20][21][22][23]

Materials:

-

Adult male Wistar rats

-

Spantide I

-

Compound 48/80 (positive control)

-

Buffer (e.g., Tyrode's solution)

-

Reagents for histamine quantification (e.g., o-phthalaldehyde for fluorometric assay or an ELISA kit)

Protocol:

-

Mast Cell Isolation: Elicit and collect peritoneal mast cells from rats. Purify the mast cells by density gradient centrifugation.

-

Incubation: Resuspend the purified mast cells in buffer and pre-incubate them at 37°C.

-

Stimulation: Add varying concentrations of Spantide I, Compound 48/80, or buffer (for spontaneous release) to the mast cell suspensions.

-

Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

Histamine Quantification: Collect the supernatant and measure the histamine concentration using a suitable method (fluorometry or ELISA).

-

Data Analysis: Express the histamine release as a percentage of the total cellular histamine content (determined by lysing an aliquot of cells). Compare the histamine release induced by Spantide I to that of the positive and negative controls.

Substance P-Induced Paw Edema in Rats

This in vivo model assesses the anti-inflammatory effects of Spantide I by measuring its ability to inhibit edema induced by Substance P.[24][25]

Materials:

-

Adult male Sprague-Dawley or Wistar rats

-

Spantide I

-

Substance P

-

Sterile saline

-

Plethysmometer or calipers for measuring paw volume/thickness

Protocol:

-

Pretreatment: Administer Spantide I (or vehicle control) systemically (e.g., intraperitoneally or intravenously) or locally (subplantar injection).

-

Induction of Edema: After the pretreatment period, inject a solution of Substance P into the plantar surface of the rat's hind paw.

-

Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before Substance P injection) and at various time points after the injection (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: Calculate the increase in paw volume or thickness at each time point. Compare the degree of edema in the Spantide I-treated group to the vehicle-treated group. A significant reduction in paw swelling indicates an anti-inflammatory effect of Spantide I.

Conclusion

Spantide I remains a valuable pharmacological tool for investigating the roles of Substance P and the NK1 receptor in health and disease. Its discovery was a pivotal moment in the development of tachykinin receptor antagonists. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to utilize Spantide I in their studies. A thorough understanding of its properties and the methodologies for its characterization is essential for the continued exploration of the complex biology of the tachykinin system.

References

- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacological profile of a tachykinin antagonist, spantide, as examined on rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. criver.com [criver.com]

- 16. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Substance P-induced histamine release from rat peritoneal mast cells and its inhibition by antiallergic agents and calmodulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. On the actions of substance P, somatostatin, and vasoactive intestinal polypeptide on rat peritoneal mast cells and in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Substance P antagonists release histamine from peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Immunologically induced histamine release from rat peritoneal mast cells is enhanced by low levels of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]